molecular formula C15H19NO2 B1404541 11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester CAS No. 1250997-42-2

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

Cat. No.: B1404541
CAS No.: 1250997-42-2
M. Wt: 245.32 g/mol
InChI Key: GBTMTUZKJYUVMU-UHFFFAOYSA-N
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Description

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and reactivity make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid ethyl ester moiety. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester is unique due to its specific tricyclic structure and the presence of the ethyl ester group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15/h3-6,12,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMTUZKJYUVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 2
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 3
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 4
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 5
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 6
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

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